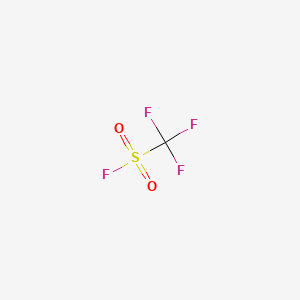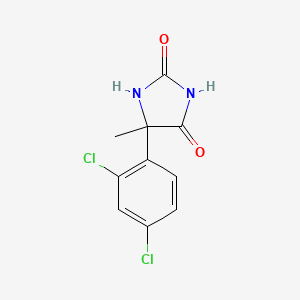
トリフルオロメタンスルホニルフルオリド
概要
説明
Trifluoromethanesulfonyl fluoride is a compound that has been studied for its potential applications in various chemical reactions. It is known for its role in the synthesis of compounds with strong electron-withdrawing groups and acidic properties. The compound has been synthesized through different methods, including the reaction of fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate, which results in the formation of trifluoromethanesulfonyl hypofluorite, a related compound with unique bonding between sulfur, carbon, and an O-F moiety .
Synthesis Analysis
The synthesis of trifluoromethanesulfonyl-related compounds involves several innovative approaches. For instance, N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent in the preparation of compounds with superstrong electron-withdrawing groups, is prepared by oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, which in turn are formed from the reaction of trifluoromethyltrimethylsilane with N-(sulfinyl)trifluoromethanesulfonamide in the presence of fluoride ions . Additionally, a copper-free Sandmeyer-type reaction has been developed for the synthesis of sulfonyl fluorides from aromatic amines, demonstrating the versatility of trifluoromethanesulfonyl compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of trifluoromethanesulfonyl fluoride derivatives is characterized by the presence of a sulfur atom bonded to both a carbon atom and an O-F moiety. This unique bonding situation is exemplified in trifluoromethanesulfonyl hypofluorite, which has been studied using NMR spectroscopy, revealing a CF3 doublet and a broad OF singlet. The O-F bond energy deduced from the spectrum is comparable to that of other fluoroxy compounds .
Chemical Reactions Analysis
Trifluoromethanesulfonyl fluoride and its derivatives participate in a variety of chemical reactions. For example, scandium trifluoromethanesulfonate, a related compound, acts as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids . Trifluoromethanesulfonyl fluoride itself is used in the nucleophilic trifluoromethylation of organic substrates, leading to the formation of aryltrifluoromethyl-sulfides, -sulfoxides, and -sulfones . Furthermore, it has been shown to perform comparably to hydrogen fluoride for on-resin global deprotection of peptides in solid phase peptide synthesis .
Physical and Chemical Properties Analysis
The physical properties of trifluoromethanesulfonyl fluoride derivatives include low melting and boiling points, as observed in trifluoromethanesulfonyl hypofluorite, which melts at -87°C and has an extrapolated boiling point of 0°C . The chemical properties are highlighted by their reactivity and stability under various conditions. For instance, trifluoromethanesulfonyl hypofluorite hydrolyzes in base to yield a mixture of gases and decomposes thermally in the presence of CsF to yield principal products such as CF3SO2F and OF2 . The ability of trifluoromethanesulfonyl fluoride to facilitate the synthesis of peptide-αthioesters for use in native chemical ligation also underscores its chemical versatility .
科学的研究の応用
環境に優しい絶縁ガス
トリフルオロメタンスルホニルフルオリド: は、高電圧電気機器で一般的に使用される強力な温室効果ガスである六フッ化硫黄 (SF6) の環境に優しい代替品として注目されています . CF3SO2F は優れた誘電特性を示し、作業者と機器の両方を保護できる絶縁体としての使用に適しています。
急性毒性試験
CF3SO2F の急性毒性を調べるために、いくつかの試験が行われています。 例えば、ホーン法を用いた吸入試験では、雄と雌のラットに対する特定の致死濃度が明らかになり、このガスにさらされる電気作業員の安全を確保するための貴重なデータが得られました .
硫黄 (VI) フッ化物交換 (SuFEx) 化学
CF3SO2F は、機能性分子の組み立てのためのモジュール型アプローチである SuFEx 化学において重要な役割を果たします。 ペプチドの修飾やカップリング反応において重要なトリフラートやトリフラミドを効率的に合成するために使用されてきました .
化学選択的合成
このガスは、特にフェノール基とアミン基の区別における化学選択的合成プロトコルで使用されてきました。 これは、分子設計における官能基の選択的導入に重要です .
ペプチド修飾
CF3SO2F は SuFEx ハンドルとして機能できるため、ペプチド修飾のための貴重な試薬となります。 この用途は、精密な修飾がペプチドの性質を変えることができる生化学や製薬の分野で特に重要です .
材料合成
CF3SO2F は、製薬や材料科学など、さまざまな業界で潜在的な用途を持つトリフリム酸エステルなどの材料の合成に関与しています .
作用機序
Target of Action
Trifluoromethanesulfonyl fluoride is a strong electrophile . It is primarily used to introduce the triflyl group, CF3SO2 . The primary targets of trifluoromethanesulfonyl fluoride are molecules with nucleophilic sites, such as phenols .
Mode of Action
Trifluoromethanesulfonyl fluoride interacts with its targets through a process known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . This process involves the replacement of fluoride at the electrophilic sulfur center . Trifluoromethanesulfonyl fluoride is used as a new SuFEx handle to efficiently synthesize triflates and triflamides .
Biochemical Pathways
The biochemical pathways affected by trifluoromethanesulfonyl fluoride involve the transformation of various OH-containing materials into useful electrophiles for further derivatization . For example, aliphatic alcohols can be converted into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .
Pharmacokinetics
It is known that the compound is gaseous above -22 °c . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of trifluoromethanesulfonyl fluoride’s action is the efficient synthesis of triflates and triflamides . It also enables the chemoselective trifluoromethanesulfonation of phenols vs. amine groups .
Action Environment
The action of trifluoromethanesulfonyl fluoride can be influenced by environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . Additionally, the compound is gaseous above -22 °C, which may affect its stability and efficacy in different environments .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
trifluoromethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAEVYIJHDKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059827 | |
| Record name | Methanesulfonyl fluoride, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335-05-7 | |
| Record name | Trifluoromethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonyl fluoride, trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonyl fluoride, trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonyl fluoride, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)




![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)







